molecular formula C7H8N4OS B2752141 1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol CAS No. 89853-01-0

1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol

Cat. No. B2752141
CAS RN: 89853-01-0
M. Wt: 196.23
InChI Key: GQVIJTAZMUXDKH-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound .

Mechanism of Action

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

With evident biological importance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .

properties

IUPAC Name

1-methyl-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-11-5-4(6(12)10-11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVIJTAZMUXDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (6.0 g, 0.025 mol) was added to a 10% aqueous potassium hydroxide solution. The reaction mixture was heated to reflux for 15 minutes, and then cooled to room temperature. The system was acidified with a 25% aqueous acetic acid solution and the formed product was isolated by filtration. Crude product was recrystalized from a 3:1 ethanol-water mixture to give 4.6 g (95%) of pure 1-methyl-6-methylsulfanyl-1,2-dihydro-pyrazolo[3,4-d]pyrimidin-3-one; LC/MS (m/e)=197.0 (MH+), Rt=1.30 min.
Name
4-(N-Methyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6 g
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